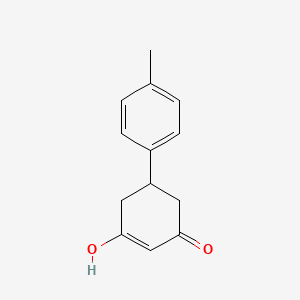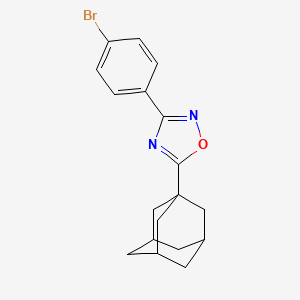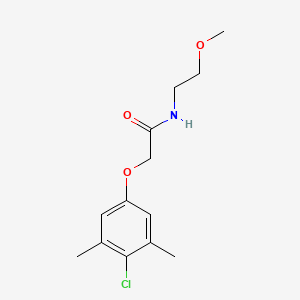
1-(2-phenylbutanoyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-phenylbutanoyl)pyrrolidine, also known as Phenylpiracetam, is a nootropic drug that belongs to the racetam family. It was first synthesized in 1983 by a Russian pharmaceutical company, and since then, it has gained popularity as a cognitive enhancer due to its ability to improve memory, focus, and mental clarity.
Mechanism of Action
The exact mechanism of action of 1-(2-phenylbutanoyl)pyrrolidinetam is not fully understood. However, it is believed to work by increasing the levels of acetylcholine, a neurotransmitter that is essential for cognitive function. It also enhances the activity of glutamate receptors, which are involved in memory formation and learning.
Biochemical and Physiological Effects:
1-(2-phenylbutanoyl)pyrrolidinetam has several biochemical and physiological effects. It increases blood flow to the brain, which enhances oxygen and nutrient delivery. It also increases the production of ATP, the energy currency of cells, which improves cellular metabolism. Additionally, it enhances the activity of several enzymes and proteins that are involved in cognitive function.
Advantages and Limitations for Lab Experiments
1-(2-phenylbutanoyl)pyrrolidinetam has several advantages for lab experiments. It is relatively easy to synthesize and has a high potency, which allows for the use of small quantities. It also has a low toxicity profile, which makes it safe for use in animal and human studies. However, its effects on cognitive function are highly variable, and it may not be suitable for all types of experiments.
Future Directions
There are several future directions for the study of 1-(2-phenylbutanoyl)pyrrolidinetam. One area of research is the development of new analogs that have enhanced potency and bioavailability. Another area of research is the investigation of its effects on specific cognitive functions, such as attention and executive function. Additionally, its potential use in the treatment of cognitive impairments in aging and neurodegenerative diseases is an area of interest.
Synthesis Methods
1-(2-phenylbutanoyl)pyrrolidinetam is synthesized through the modification of Piracetam, another nootropic drug. The synthesis process involves the addition of a phenyl group to the Piracetam molecule, which enhances its potency and bioavailability. The synthesis method is relatively simple and involves the use of standard laboratory equipment and reagents.
Scientific Research Applications
1-(2-phenylbutanoyl)pyrrolidinetam has been extensively studied for its cognitive-enhancing properties. Several studies have shown that it can improve memory, focus, and mental clarity in both healthy individuals and those with cognitive impairments. It has also been shown to enhance physical performance and reduce the effects of stress.
properties
IUPAC Name |
2-phenyl-1-pyrrolidin-1-ylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-2-13(12-8-4-3-5-9-12)14(16)15-10-6-7-11-15/h3-5,8-9,13H,2,6-7,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OICBYWFQUKULES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-1-(pyrrolidin-1-YL)butan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-(2-fluorophenyl)-5-[(methylsulfonyl)amino]benzamide](/img/structure/B4960285.png)
![1,1,4,4-tetramethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride](/img/structure/B4960286.png)

![8-[3-(4-iodophenoxy)propoxy]quinoline](/img/structure/B4960302.png)
![N-[2-({2-[(4-methoxy-2-nitrophenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]propanamide](/img/structure/B4960307.png)




![1-{2-[2-(2-ethylphenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene](/img/structure/B4960339.png)
![2-[4-(dipropylamino)phenyl]-7-methyl-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4960345.png)
![N-[4-(3,4-dichlorophenoxy)butyl]-2-propen-1-amine](/img/structure/B4960353.png)
![ethyl 4-({[1-(4-bromophenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B4960358.png)
![N,N'-[(2-methoxy-5-methyl-1,3-phenylene)bis(methyleneoxy-2,1-phenylene)]diacetamide](/img/structure/B4960361.png)